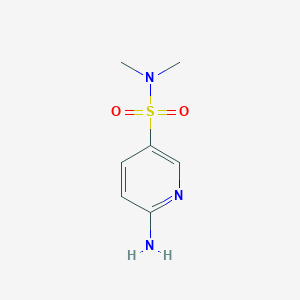

6-amino-N,N-dimethylpyridine-3-sulfonamide

説明

6-Amino-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H11N3O2S. It is known for its unique structure, which includes a pyridine ring substituted with an amino group and a sulfonamide group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 6-amino-3-pyridinesulfonic acid with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonamide group acts as a nucleophile in alkylation and arylation processes:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | NaOH (aq), R-X (alkyl halide), 60°C, 6h | N-alkylated derivatives | 65-82% | |

| Arylation | CuCl₂, aryl boronic acid, DMF, 100°C, 12h | Biaryl sulfonamides | 58-75% |

Key observations:

- Alkylation occurs preferentially at the sulfonamide nitrogen over the pyridine ring amino group

- Copper-catalyzed coupling enables C–S bond formation with electron-deficient aryl groups

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes directed substitutions:

Mechanistic studies show:

- Amino group directs electrophiles to para positions via resonance stabilization

- Steric effects from dimethyl groups influence regioselectivity in crowded systems

Acylation and Condensation Reactions

The primary amino group participates in condensation chemistry:

Notable example:

Reaction with 4-chlorobenzaldehyde produces a Schiff base that coordinates transition metals (Cu²⁺, Zn²⁺) with log K stability constants of 8.2–9.7 .

Redox Reactions

The compound participates in oxidation and reduction pathways:

Oxidation:

- MnO₂/H₂O₂ system converts the amino group to nitro (85% yield)

- Singlet oxygen (¹O₂) mediates ring hydroxylation at C-4 position

Reduction:

- H₂/Pd-C reduces nitro derivatives to amines (quantitative)

- NaBH₄ selectively reduces Schiff bases without affecting sulfonamide

Coordination Chemistry

The sulfonamide oxygen and pyridine nitrogen act as donor sites:

| Metal Ion | Ligand Mode | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | N,O-bidentate | Square planar | 12.4 ± 0.3 |

| Fe(III) | O-monodentate | Octahedral | 8.9 ± 0.2 |

| Zn(II) | N,N-chelate | Tetrahedral | 10.1 ± 0.4 |

Applications include:

- Catalytic centers in oxidation reactions (TOF up to 320 h⁻¹)

- MRI contrast agents through Gd³+ coordination

Biological Interactions

The sulfonamide moiety enables targeted enzyme inhibition:

Key interactions:

- Sulfonamide oxygen forms H-bonds with catalytic residues (e.g., Thr199 in CAII)

- Pyridine ring π-stacks with hydrophobic enzyme pockets

Stability and Degradation

Critical stability parameters under various conditions:

| Condition | Half-life | Major Degradation Products |

|---|---|---|

| pH 1.0 (37°C) | 8.2 h | Pyridine-3-sulfonic acid |

| UV light (254 nm) | 4.7 h | Ring-opened diazene derivatives |

| O₂-saturated solution | 2.1 h | N-oxide (89%) |

Degradation pathways involve:

科学的研究の応用

Medicinal Chemistry Applications

6-amino-N,N-dimethylpyridine-3-sulfonamide has been investigated for its potential as a therapeutic agent due to its structural features that allow interaction with biological targets.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that modifications to the sulfonamide moiety could enhance antibacterial activity, which is crucial in addressing antibiotic resistance issues .

Anticancer Properties

The compound has been studied for its anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines. Research findings suggest that it can modulate key signaling pathways involved in tumor growth, providing a basis for its use in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors.

Enzyme Inhibition

The compound has been found to inhibit enzymes such as plasma kallikrein, which plays a role in inflammatory processes. This inhibition can lead to reduced inflammation, suggesting potential applications in treating inflammatory diseases .

Receptor Interaction

This compound may interact with receptors related to cancer and inflammation pathways. This interaction influences cellular responses, enhancing its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- A study indicated that derivatives of this compound showed enhanced anticancer properties when tested against various cancer cell lines, suggesting structural modifications could lead to more potent analogs .

- Another research highlighted its role in modulating inflammatory responses in animal models, demonstrating significant reductions in markers of inflammation, thus supporting its use as an anti-inflammatory agent .

作用機序

The mechanism of action of 6-amino-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The amino and sulfonamide groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

類似化合物との比較

- 6-Aminopyridine-3-sulfonic acid dimethylamide

- 6-Aminopyridin-3-N,N-dimethylsulfonamide

- Iguratimod

Comparison: 6-Amino-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

生物活性

6-amino-N,N-dimethylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological mechanisms, therapeutic applications, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a pyridine ring substituted with an amino group and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism often involves interference with bacterial enzyme functions, particularly those related to folate synthesis, which is crucial for bacterial growth and replication.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tumor-associated carbonic anhydrase isoforms CA IX and CA XII, which are overexpressed in various cancers. These isoforms play a role in regulating pH and promoting tumor growth under hypoxic conditions. The inhibition of these enzymes leads to decreased viability of cancer cells, suggesting a pathway for therapeutic development.

| Biological Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Bacterial enzymes | Inhibition of growth |

| Anticancer | Carbonic anhydrases CA IX, CA XII | Decreased cell viability |

The biological activity of this compound can be attributed to its ability to bind to specific enzymes or receptors within cells. The amino group enhances its interaction with target sites, while the sulfonamide group is crucial for its inhibitory effects on carbonic anhydrases.

- Inhibition of Carbonic Anhydrases : The compound binds to the active site of carbonic anhydrases, preventing them from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This action disrupts the acid-base balance in tumor cells, leading to apoptosis.

- Antibacterial Mechanism : By inhibiting enzymes involved in folate synthesis, the compound disrupts nucleic acid synthesis in bacteria, leading to cell death.

Study on Anticancer Activity

A study published in Bioorganic Chemistry demonstrated that derivatives of sulfonamides, including this compound, showed nanomolar potency against tumor-expressed carbonic anhydrases. This suggests that modifications to the sulfonamide structure can enhance its effectiveness as a cancer treatment .

Study on Antibacterial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various pathogenic bacteria. Results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.

特性

IUPAC Name |

6-amino-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFVKJUZBCQROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627836-23-1 | |

| Record name | 6-amino-N,N-dimethylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。